molecular formula C20H24N4O4 B7636463 N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide

Cat. No. B7636463
M. Wt: 384.4 g/mol
InChI Key: DILYJNHUFLQFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide, also known as BPR1P003, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. BPR1P003 belongs to the class of benzofuran-based compounds and has been shown to possess a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.

Mechanism of Action

The exact mechanism of action of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion. Furthermore, this compound has been shown to modulate the expression of various genes involved in cancer progression and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide is its potent antitumor activity against a range of cancer cell lines. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide. One potential area of application is in the treatment of viral infections, as this compound has been shown to exhibit potent antiviral activity. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets. Finally, the development of more soluble analogs of this compound could improve its efficacy and bioavailability in vivo.

Synthesis Methods

The synthesis of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide involves several steps, including the condensation of 2,4-dioxo-5-propylpyrimidine with 6-amino-1-butanol, followed by the coupling of the resulting intermediate with 2-bromo-1-benzofuran. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In oncology, this compound has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including lung, breast, and colon cancer. In addition, this compound has been shown to inhibit tumor growth in animal models of cancer.

properties

IUPAC Name

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-3-5-11-24-17(21)16(18(25)22-20(24)27)23(10-4-2)19(26)15-12-13-8-6-7-9-14(13)28-15/h6-9,12H,3-5,10-11,21H2,1-2H3,(H,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILYJNHUFLQFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)N(CCC)C(=O)C2=CC3=CC=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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